4-(Pyridin-2-yl)piperazin-1-amine
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Overview
Description
4-(Pyridin-2-yl)piperazin-1-amine is an organic compound that belongs to the class of piperazine derivatives It consists of a piperazine ring substituted with a pyridine ring at one nitrogen atom and an amine group at the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)piperazin-1-amine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or chloroform .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. One common method is the reaction of 4-(isopropylpiperazin-1-yl)pyridine-2-amine with appropriate functional group compounds to yield the target product .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions may produce amine derivatives .
Scientific Research Applications
4-(Pyridin-2-yl)piperazin-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation[3][3]. Additionally, it may interact with serotonin receptors, contributing to its potential antidepressant effects[3][3].
Comparison with Similar Compounds
Similar Compounds
4-(Pyrazine-2-carbonyl)piperazine: This compound has a similar piperazine core but with a pyrazine ring instead of a pyridine ring.
4-(Piperidin-1-yl)pyridine: This compound features a piperidine ring instead of a piperazine ring.
Uniqueness
4-(Pyridin-2-yl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and a piperazine ring makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C9H14N4 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-pyridin-2-ylpiperazin-1-amine |
InChI |
InChI=1S/C9H14N4/c10-13-7-5-12(6-8-13)9-3-1-2-4-11-9/h1-4H,5-8,10H2 |
InChI Key |
IHQKKOYVYPDVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N |
Origin of Product |
United States |
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